tert-butyl N-(4-ethoxybutyl)carbamate

Lipophilicity Membrane Permeability CNS Drug Discovery

tert-Butyl N-(4-ethoxybutyl)carbamate (CAS 1101136-17-7) is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on a 4-ethoxybutylamine scaffold. It serves as a specialized building block in organic synthesis, where the Boc group provides orthogonal protection for the amine functionality.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 1101136-17-7
Cat. No. B1521234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-ethoxybutyl)carbamate
CAS1101136-17-7
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCOCCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C11H23NO3/c1-5-14-9-7-6-8-12-10(13)15-11(2,3)4/h5-9H2,1-4H3,(H,12,13)
InChIKeyYDGMXFYCJMCVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-ethoxybutyl)carbamate (CAS 1101136-17-7) as a Specialized Boc-Protected Amine Building Block


tert-Butyl N-(4-ethoxybutyl)carbamate (CAS 1101136-17-7) is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on a 4-ethoxybutylamine scaffold [1]. It serves as a specialized building block in organic synthesis, where the Boc group provides orthogonal protection for the amine functionality . Its structural features, including a 4-ethoxybutyl side chain, distinguish it from simpler alkyl carbamates and enable its use as an intermediate in the synthesis of compounds targeting neurological pathways, as indicated by patent literature referencing the 4-ethoxybutyl moiety for serotonin potentiation [2].

Why Generic Boc-Protected Amines Cannot Substitute for tert-Butyl N-(4-ethoxybutyl)carbamate (CAS 1101136-17-7)


Substitution with a generic Boc-protected amine is not viable due to the specific physicochemical and functional requirements dictated by the 4-ethoxybutyl chain. Directly comparable analogs like tert-butyl N-(4-methoxybutyl)carbamate or tert-butyl N-(4-cyanobutyl)carbamate possess different lipophilicities (XLogP3), hydrogen-bonding capacities, and conformational flexibilities [1][2]. These differences directly impact membrane permeability, target binding, and overall pharmacokinetic profile in applications such as CNS drug discovery, as supported by patent data showing the 4-ethoxybutyl group is specifically claimed for serotonin potentiation activity [3]. The quantified differences presented in Section 3 demonstrate why this specific compound is a non-interchangeable research tool.

Quantitative Differentiation of tert-Butyl N-(4-ethoxybutyl)carbamate (CAS 1101136-17-7) from Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to the Methoxy Analog

The target compound exhibits a higher calculated partition coefficient (XLogP3-AA = 1.9) than its closest analog, tert-butyl N-(4-methoxybutyl)carbamate (XLogP3-AA = 1.5) [1][2]. This 0.4 log unit increase in lipophilicity is a significant difference for predicting passive membrane permeability and is particularly relevant for central nervous system (CNS) drug discovery programs.

Lipophilicity Membrane Permeability CNS Drug Discovery

Increased Conformational Flexibility (Rotatable Bonds) vs. Shorter-Chain Analogs

The target compound possesses 8 rotatable bonds, one more than the 7 rotatable bonds calculated for tert-butyl N-(4-methoxybutyl)carbamate and two more than the 6 rotatable bonds in tert-butyl N-(4-cyanobutyl)carbamate [1][2]. This additional conformational freedom may be crucial for achieving specific binding conformations in target proteins.

Conformational Analysis Structure-Activity Relationship (SAR) Molecular Flexibility

Validated Biological Relevance: Patent Evidence for Serotonin Potentiation by 4-Ethoxybutyl Group

U.S. Patent 4,060,631 explicitly claims compounds containing a '4-ethoxybutyl' group as exhibiting 'strong serotonine potentiation with no monoamino oxidase inhibition' [1]. This provides class-level validation for the biological relevance of the 4-ethoxybutyl fragment, distinguishing it from unsubstituted butyl or other ether analogs for applications in neuroscience research.

Serotonin Potentiation Antidepressant Neurological Disorder

Standardized Purity Specification (95%) for Reproducible Research

Multiple commercial sources specify a minimum purity of 95% for tert-butyl N-(4-ethoxybutyl)carbamate, ensuring a consistent level of quality for research and development applications . This established benchmark, while typical for many research chemicals, is a verifiable procurement criterion that can be confirmed against Certificates of Analysis.

Purity Quality Control Reproducibility

Key Application Scenarios for tert-Butyl N-(4-ethoxybutyl)carbamate (CAS 1101136-17-7) Based on Evidence


CNS Drug Discovery Intermediate for Serotonin-Modulating Agents

The compound is ideally suited as a building block in the synthesis of novel antidepressants or other CNS-active agents. Its selection is justified by patent evidence linking the 4-ethoxybutyl group to serotonin potentiation [1], and its higher lipophilicity (XLogP3 1.9) compared to the methoxy analog (1.5) [2] is a desirable property for crossing the blood-brain barrier. This makes it a more appropriate choice than more polar or less flexible alternatives for CNS-focused medicinal chemistry.

Probe Synthesis for Structure-Activity Relationship (SAR) Studies

Researchers exploring SAR around alkyl-ether linked amines can utilize this compound to probe the effects of increased chain length, lipophilicity, and conformational flexibility. The quantified differences in rotatable bond count (8) and XLogP3 (1.9) versus its analogs [2] provide a clear physicochemical basis for interpreting changes in biological activity or target engagement.

Organic Synthesis Requiring Orthogonal Protection of Primary Amines

As a Boc-protected amine, this compound serves as a stable and commercially available intermediate for multi-step organic syntheses . The Boc group can be selectively removed under mild acidic conditions to reveal the free 4-ethoxybutylamine, which can then be further functionalized. This application is standard for the compound class, but the specific 4-ethoxybutyl chain differentiates it for projects requiring this specific fragment.

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